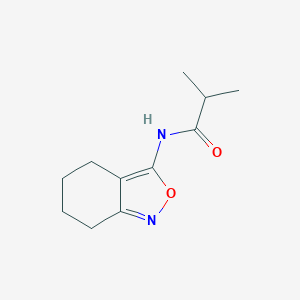
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide, also known as TBOA, is a compound that belongs to the family of benzisoxazole derivatives. TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied due to its potential therapeutic applications in a variety of neurological disorders.
作用機序
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide inhibits the reuptake of glutamate by binding to the EAAT2 transporter. This leads to an increase in the extracellular levels of glutamate, which can activate glutamate receptors and enhance synaptic transmission. However, prolonged exposure to 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can lead to excitotoxicity, which is the excessive activation of glutamate receptors that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It can enhance synaptic transmission and improve cognitive function, but it can also lead to excitotoxicity and neuronal damage. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has several advantages for lab experiments. It is a potent inhibitor of EAAT2 and can be used to study the role of glutamate reuptake in neurological disorders. However, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can also lead to excitotoxicity and neuronal damage, which can limit its use in certain experiments. Additionally, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide is not selective for EAAT2 and can also inhibit other glutamate transporters, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of EAAT2 that do not lead to excitotoxicity. Another area of interest is the use of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease should be further explored.
合成法
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide involves the reaction of 2-methylpropanoyl chloride with 4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide as a white crystalline solid with a melting point of 125-127°C.
科学的研究の応用
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been extensively studied in the field of neuroscience due to its ability to inhibit EAAT2, which is responsible for the reuptake of glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to increase the extracellular levels of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
特性
製品名 |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14) |
InChIキー |
LAHWCMWSVRJBFW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
正規SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)





![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)


![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)